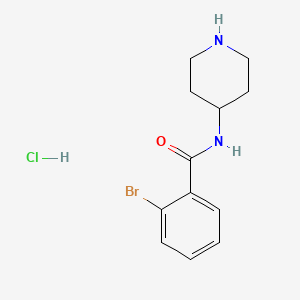

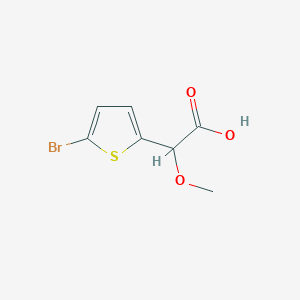

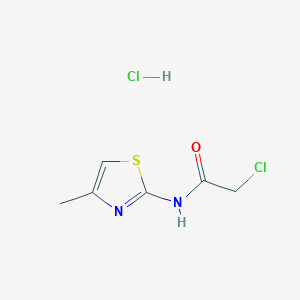

![molecular formula C17H16N4O2 B2546136 N-(2-oxo-2-((pyrazolo[1,5-a]pyridin-3-ylmethyl)amino)ethyl)benzamide CAS No. 1396846-43-7](/img/structure/B2546136.png)

N-(2-oxo-2-((pyrazolo[1,5-a]pyridin-3-ylmethyl)amino)ethyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "N-(2-oxo-2-((pyrazolo[1,5-a]pyridin-3-ylmethyl)amino)ethyl)benzamide" is a benzamide derivative with potential biological activity. Benzamide derivatives are known for their diverse pharmacological properties, including antiviral activities. These compounds often serve as key intermediates or final products in the synthesis of various biologically active molecules.

Synthesis Analysis

The synthesis of benzamide derivatives typically involves the reaction of benzoyl isothiocyanate with different nucleophiles. In one study, benzamide-based 5-aminopyrazoles were prepared through a reaction of benzoyl isothiocyanate with malononitrile in KOH–EtOH, followed by alkylation with alkyl halides and then a reaction with hydrazine . This method could potentially be adapted for the synthesis of "this compound" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often characterized using techniques such as mass spectroscopy, 1H NMR, IR, and X-ray analysis . These methods provide detailed information about the positions of atoms, bond lengths, bond angles, and dihedral angles, which are crucial for understanding the three-dimensional conformation of the molecule and its potential interaction with biological targets.

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions to form a wide range of heterocyclic compounds. For instance, reactions with arylidinecyanothioacetamide can yield pyridine-2(1H)-thiones, which can further react to give nicotinamides and thieno[2,3-b]pyridine derivatives . Similarly, the compound of interest might be reactive towards nucleophiles, electrophiles, or could participate in cycloaddition reactions, given the presence of reactive functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents on the benzamide core can significantly alter these properties. For example, the introduction of electron-donating or electron-withdrawing groups can affect the compound's acidity, basicity, and reactivity in chemical reactions .

Case Studies

Several benzamide derivatives have been evaluated for their biological activities. Compounds synthesized in one study showed significant antiviral activities against the H5N1 subtype of the influenza A virus . Another study reported the cytotoxic activity of cyclic benzamide derivatives and their copper(II) complexes against various human cancer cell lines . These case studies highlight the potential therapeutic applications of benzamide derivatives, including the compound of interest.

Wissenschaftliche Forschungsanwendungen

Antiallergic Activity

Research conducted by A. Nohara et al. (1985) on the synthesis of antiallergic compounds revealed the development of 5-oxo-5H-[1]benzopyrano[2,3-b]pyridines, which exhibited antiallergic activity in reaginic PCA tests in rats. Compounds with specific substituents showed remarkable potency, with some being significantly more potent than disodium cromoglycate, indicating potential applications in antiallergic therapies. Clinical studies on one of the compounds, AA-673, were in progress at the time of publication (Nohara et al., 1985).

Inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2)

R. Borzilleri et al. (2006) discovered and evaluated a series of substituted benzamides as potent and selective inhibitors of VEGFR-2 kinase activity. These compounds demonstrated excellent kinase selectivity, favorable pharmacokinetic properties, and robust in vivo efficacy in human lung and colon carcinoma xenograft models, suggesting their utility in cancer therapy (Borzilleri et al., 2006).

Anti-Influenza Virus Activity

A study by A. Hebishy et al. (2020) on benzamide-based 5-aminopyrazoles and their derivatives demonstrated significant antiviral activities against the H5N1 subtype of the influenza A virus. Eight compounds exhibited viral reduction in the range of 85–65%, indicating their potential as antiviral agents against avian influenza (Hebishy et al., 2020).

Antituberculosis Activity

V. U. Jeankumar et al. (2013) designed and synthesized thiazole-aminopiperidine hybrid analogues as novel inhibitors of Mycobacterium tuberculosis GyrB. Among the compounds studied, one showed promising in vitro activity against Mycobacterium smegmatis GyrB ATPase assay, MTB DNA gyrase supercoiling assay, and demonstrated non-cytotoxic antituberculosis activity, highlighting its potential in tuberculosis treatment (Jeankumar et al., 2013).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Compounds with similar structures, such as pyrazolo[1,5-a]pyrimidines, have been reported to have beneficial properties as antimetabolites in purine biochemical reactions .

Mode of Action

Related compounds have been shown to interact with their targets and cause changes in cellular processes .

Biochemical Pathways

Related compounds have been reported to affect purine biochemical reactions .

Eigenschaften

IUPAC Name |

N-[2-oxo-2-(pyrazolo[1,5-a]pyridin-3-ylmethylamino)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O2/c22-16(12-19-17(23)13-6-2-1-3-7-13)18-10-14-11-20-21-9-5-4-8-15(14)21/h1-9,11H,10,12H2,(H,18,22)(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIVIFNWEOIWPBK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCC(=O)NCC2=C3C=CC=CN3N=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

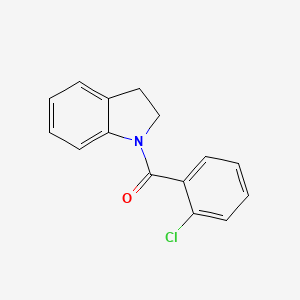

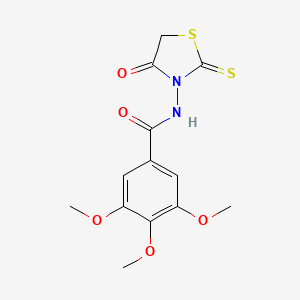

![2-[[1-(6-Cyclopropylpyrimidin-4-yl)piperidin-3-yl]methoxy]-5-methylpyrimidine](/img/structure/B2546063.png)

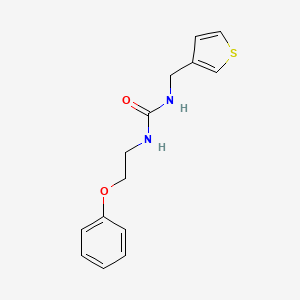

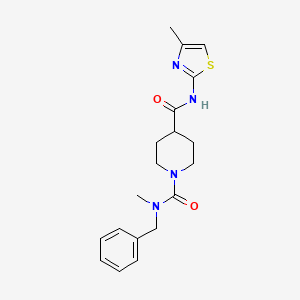

![Methyl 3-[(pyridin-4-ylmethyl)amino]butanoate](/img/structure/B2546066.png)

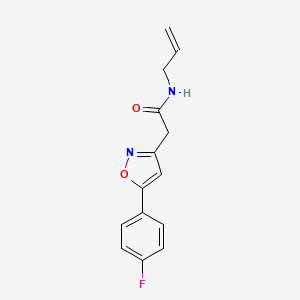

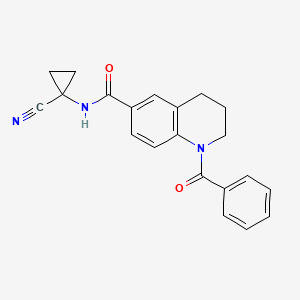

![N-(3-(dimethylamino)propyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2546071.png)

![2-((2-chlorobenzyl)thio)-5-(4-isopropylphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/no-structure.png)

![4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl 3-chlorobenzenecarboxylate](/img/structure/B2546076.png)